![molecular formula C8H11FN2 B1421784 1-N-ethyl-3-fluorobenzene-1,2-diamine CAS No. 929565-77-5](/img/structure/B1421784.png)
1-N-ethyl-3-fluorobenzene-1,2-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-N-ethyl-3-fluorobenzene-1,2-diamine includes a benzene ring with a fluorine atom and two amine groups attached to it . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
1-N-ethyl-3-fluorobenzene-1,2-diamine has a molecular weight of 154.18 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.Scientific Research Applications
Electrochemical Applications
1-N-ethyl-3-fluorobenzene-1,2-diamine and its derivatives have been investigated in the realm of electrochemical applications. Electrochemical fluorination of aromatic compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene has been explored, revealing intricate reaction pathways and product profiles (Momota et al., 1998).
Solvent and Ligand Behavior in Organometallic Chemistry
Partially fluorinated benzenes, including derivatives of 1-N-ethyl-3-fluorobenzene-1,2-diamine, have gained attention as solvents and ligands in organometallic chemistry. Their unique electronic properties, influenced by fluorine substituents, make them suitable for use as non-coordinating solvents or as ligands that can be readily displaced, offering new pathways in organometallic reactions and catalysis (Pike et al., 2017).
Synthesis of Chiral 1,3-Diamines
The synthesis of chiral 1,3-diamines through a modular approach involving nucleophilic aromatic substitution has been demonstrated. This methodology is significant for producing diamines that are precursors for various pharmaceuticals. The research highlights the synthesis of a broad range of diamines, including those with stereogenic centers, and discusses their potential as 'chiral proton-donors', indicating the importance of stereochemistry in their reactivity and interaction profiles (Braun et al., 2008).
Synthesis and Properties of Fluorinated Polyimides
The synthesis and characterization of soluble fluoro-polyimides from fluorine-containing aromatic diamines, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been explored. These polyimides exhibit promising thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications, especially in high-performance polymers (Xie et al., 2001).
properties
IUPAC Name |
1-N-ethyl-3-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKDSDKCUGMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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